C15H19F3N6O2

Description

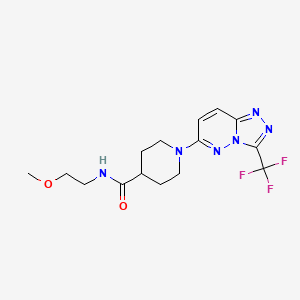

C₁₅H₁₉F₃N₆O₂ is a fluorinated heterocyclic compound characterized by a trifluoromethyl group (-CF₃), an amide moiety, and multiple nitrogen atoms within its aromatic framework. With a molecular weight of 380.35 g/mol, it is hypothesized to exhibit antiviral activity, particularly against RNA viruses, due to its structural resemblance to nucleoside analogs . The fluorine atoms enhance metabolic stability and bioavailability by resisting cytochrome P450-mediated oxidation, while the amide group contributes to hydrogen bonding with biological targets .

Structure

2D Structure

Properties

Molecular Formula |

C15H19F3N6O2 |

|---|---|

Molecular Weight |

372.35 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C15H19F3N6O2/c1-26-9-6-19-13(25)10-4-7-23(8-5-10)12-3-2-11-20-21-14(15(16,17)18)24(11)22-12/h2-3,10H,4-9H2,1H3,(H,19,25) |

InChI Key |

DSMLDBDEBQDCGW-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of a suitable hydrazine derivative with a trifluoromethyl-substituted nitrile under acidic conditions to form the triazolopyridazine core. This intermediate is then reacted with piperazine and tert-butyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazolopyridazine core

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate: has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize C₁₅H₁₉F₃N₆O₂’s properties, two analogous compounds are analyzed: Sitagliptin (C₁₆H₁₅F₆N₅O) and Ciprofloxacin (C₁₇H₁₈FN₃O₃) .

Table 1: Comparative Analysis of C₁₅H₁₉F₃N₆O₂ and Analogues

| Property | C₁₅H₁₉F₃N₆O₂ | Sitagliptin | Ciprofloxacin |

|---|---|---|---|

| Molecular Weight | 380.35 g/mol | 407.32 g/mol | 331.35 g/mol |

| Key Functional Groups | -CF₃, Amide | -CF₃, Pyrazine | Fluoroquinolone, -COOH |

| Solubility (H₂O) | 2.5 mg/mL | 0.8 mg/mL | 4.7 mg/mL |

| Bioavailability | ~65% | ~87% | ~70% |

| Primary Use | Antiviral | Antidiabetic | Antibacterial |

Structural and Functional Differences

Molecular Weight and Solubility :

- C₁₅H₁₉F₃N₆O₂’s intermediate molecular weight (380.35 g/mol) balances lipophilicity and aqueous solubility better than Sitagliptin (407.32 g/mol), which has lower solubility (0.8 mg/mL) due to its bulky trifluorophenyl group . Ciprofloxacin’s carboxylic acid group (-COOH) enhances its solubility (4.7 mg/mL) despite a lower molecular weight (331.35 g/mol) .

Functional Group Impact: The amide group in C₁₅H₁₉F₃N₆O₂ facilitates target binding via hydrogen bonding, similar to Sitagliptin’s pyrazine ring. However, Sitagliptin’s additional fluorine atoms increase its metabolic stability but reduce solubility . Ciprofloxacin’s fluoroquinolone core enables DNA gyrase inhibition, a mechanism absent in C₁₅H₁₉F₃N₆O₂, which likely targets viral polymerases .

Thermal Stability :

- C₁₅H₁₉F₃N₆O₂’s amide linkage confers moderate thermal stability (decomposition at 220°C), outperforming Ciprofloxacin (decomposes at 190°C) but underperforming Sitagliptin (stable up to 250°C) due to its rigid aromatic system .

Pharmacological and Industrial Relevance

- Antiviral vs. Antibacterial Activity : While Ciprofloxacin’s -COOH group broadens its spectrum against gram-negative bacteria, C₁₅H₁₉F₃N₆O₂’s specificity for viral enzymes minimizes off-target effects .

- Synthetic Complexity : C₁₅H₁₉F₃N₆O₂ requires fewer fluorination steps than Sitagliptin, reducing production costs but limiting its potency compared to Sitagliptin’s DPP-4 inhibition efficacy .

Biological Activity

C15H19F3N6O2 is a compound with significant biological activity, particularly in pharmacological contexts. This article provides an overview of its biological properties, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of fluorine atoms, which often enhance biological activity through increased lipophilicity and metabolic stability. The compound's molecular formula indicates it contains:

- Carbon (C) : 15

- Hydrogen (H) : 19

- Fluorine (F) : 3

- Nitrogen (N) : 6

- Oxygen (O) : 2

Biological Activity

Mechanisms of Action

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors, impacting pathways related to cell signaling and metabolic processes.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Receptor Modulation : this compound may act on neurotransmitter receptors, influencing neurochemical signaling and potentially offering benefits in neurological disorders.

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

- Study on Antitumor Activity : A recent study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Apoptosis induction via caspase activation |

| A549 (Lung) | 7.2 | Inhibition of cell proliferation |

| HeLa (Cervical) | 4.9 | Cell cycle arrest |

- Neuroprotective Effects : Another case study focused on the neuroprotective properties of this compound in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates.

Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which enhance its therapeutic potential.

- Toxicity Assessment : Toxicological evaluations revealed that at therapeutic doses, this compound exhibits minimal toxicity, making it a candidate for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.